

minimizing off-target effects of CM-1758

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Compound of Interest

Compound Name: CM-1758

Cat. No.: B15587163

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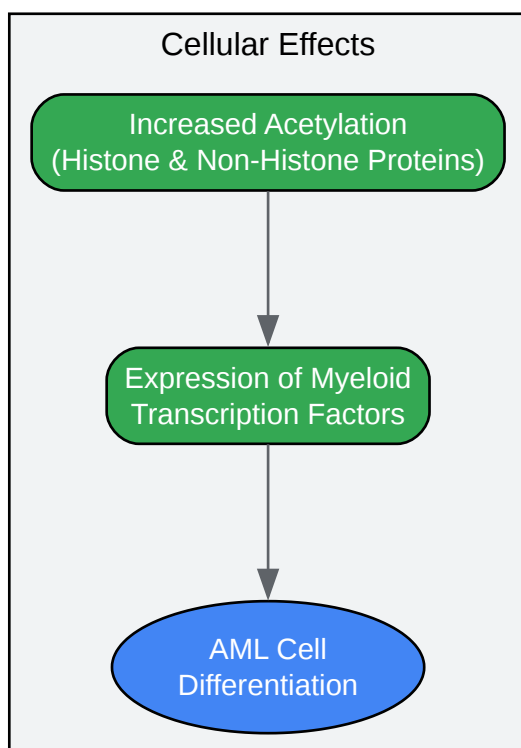
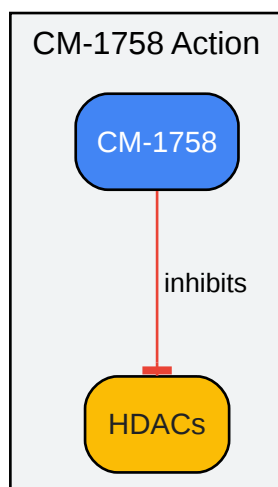
Technical Support Center: CM-1758

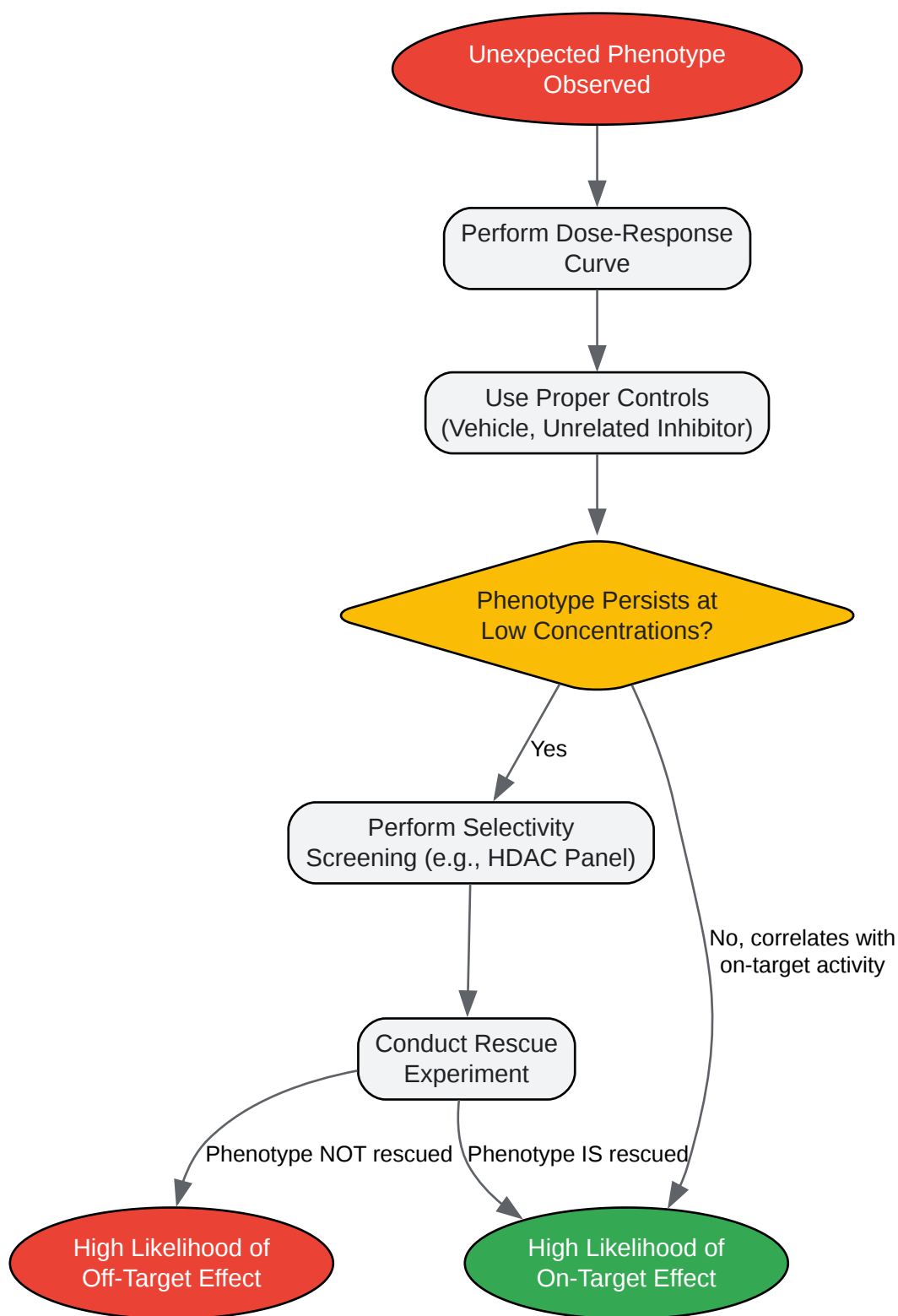
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential off-target effects and optimize the use of **CM-1758** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **CM-1758**?

A1: **CM-1758** is a selective, pan-histone deacetylase (HDAC) inhibitor being developed for the treatment of acute myeloid leukemia (AML).[1] Its primary mechanism involves inhibiting HDAC enzymes, which leads to an increase in histone acetylation.[2] This epigenetic modification enhances the expression of key transcription factors that induce myeloid differentiation in AML cells.[1][2] Studies have also shown that **CM-1758** can modulate the acetylation of non-histone proteins involved in the enhancer-promoter chromatin regulatory complex.[1]





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References

- 1. CM-444 and CM-1758, new epigenetic-based differentiation therapy agents for AML | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
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